Dimethylnitramine

Catalog No.
S581552
CAS No.
4164-28-7
M.F
C2H6N2O2
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylnitramine

CAS Number

4164-28-7

Product Name

Dimethylnitramine

IUPAC Name

N,N-dimethylnitramide

Molecular Formula

C2H6N2O2

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3

InChI Key

XRWKADIRZXTTLH-UHFFFAOYSA-N

SMILES

CN(C)[N+](=O)[O-]

Synonyms

dimethylnitramine, N-nitrodimethylamine

Canonical SMILES

CN(C)[N+](=O)[O-]

The exact mass of the compound Dimethylnitramine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylnitramine (DMNA) is a low-molecular-weight (90.08 g/mol) acyclic secondary nitramine that serves as the premier model compound for energetic materials research and a specialized energetic plasticizer. Featuring a fundamental N-NO2 functional group without the complex ring strain of cyclic nitramines, DMNA exhibits a low melting point of 58 °C and high volatility. These baseline properties make it highly processable for gas-phase analytics, allowing researchers and formulators to cleanly isolate nitramine decomposition kinetics, calibrate spectroscopic equipment, and modify propellant binder viscosities without the severe safety and regulatory burdens associated with detonable cyclic analogues like RDX or HMX [1].

Substituting DMNA with actual cyclic energetic materials like RDX or HMX in analytical workflows routinely fails because cyclic nitramines are high-melting solids that undergo complex, auto-catalytic condensed-phase decomposition, which severely masks the intrinsic N-NO2 bond cleavage kinetics. Furthermore, cyclic nitramines present severe regulatory, handling, and equipment-fouling challenges in vapor-phase systems, often leading to localized liquefaction and auto-acceleration. Conversely, attempting to use simpler primary nitramines (e.g., methylnitramine) introduces acidic N-H protons that fundamentally alter the chemical reactivity and decomposition pathways. DMNA provides the exact tertiary nitrogen environment required to accurately model secondary nitramines while remaining volatile enough for clean, interference-free gas-phase isolation [1].

Gas-Phase Kinetic Isolation of N-NO2 Bond Fission

When evaluating the primary decomposition step of secondary nitramines, DMNA provides a distinct ~4.7 kcal/mol energetic preference for simple N-NO2 homolysis over competing pathways like HONO elimination. In contrast, cyclic nitramines like RDX suffer from ring strain and condensed-phase effects that make HONO elimination and ring-opening highly competitive, convoluting the primary kinetic step. This clean separation of activation energies makes DMNA an irreplaceable standard for avoiding the multi-channel interference seen in cyclic propellants [1].

Evidence DimensionActivation Energy (Ea) gap between N-NO2 fission and HONO elimination
Target Compound DataN-NO2 fission Ea = 40.0 ± 0.6 kcal/mol vs. HONO elimination Ea = 44.7 ± 0.5 kcal/mol
Comparator Or BaselineRDX/HMX: Condensed-phase kinetics feature highly competitive HONO elimination and C-N ring cleavage, lacking a clean N-NO2 fission gap
Quantified DifferenceDMNA provides a clean ~4.7 kcal/mol isolation gap for N-NO2 fission, preventing multi-channel kinetic convolution
ConditionsGas-phase canonical variational theory and pulsed laser pyrolysis at 900 K

Procuring DMNA allows laboratories to cleanly isolate and measure the exact N-NO2 bond dissociation energy without the multi-channel kinetic interference seen in cyclic propellants.

Distinct Photodissociation Dynamics for Spectroscopic Calibration

For spectroscopic calibration, DMNA exhibits distinct excited-state photodissociation dynamics compared to energetic cyclic nitramines. Upon UV excitation, DMNA dissociates from its first excited state, yielding NO radicals with relatively hot rotational and cold vibrational spectra. Conversely, RDX and HMX dissociate from their ground electronic states after internal conversion, producing NO with cold rotational and hot vibrational spectra. This inverted energy distribution makes DMNA a highly specific, non-detonable calibration target for laser diagnostics[1].

Evidence DimensionNO product energy distribution post-UV excitation
Target Compound DataYields NO product with hot rotational and cold vibrational spectra (dissociation from first excited state)
Comparator Or BaselineRDX/HMX: Yields NO product with cold rotational and hot vibrational spectra (dissociation from ground electronic state)
Quantified DifferenceCompletely inverted rotational/vibrational energy distribution for the NO radical product
ConditionsFemtosecond pump-probe spectroscopy and nanosecond mass-resolved excitation spectroscopy in the UV region

This distinct spectral signature makes DMNA an essential calibration standard for tuning laser-induced fluorescence (LIF) systems used in propellant plume diagnostics.

Volatility and System Compatibility for Vapor-Phase Assays

In vapor-phase analytical systems, processability and volatility are paramount. DMNA features a low melting point of 58 °C and high vapor pressure, allowing it to vaporize cleanly without auto-acceleration. By contrast, RDX is a high-melting solid (205 °C) that undergoes localized liquefaction, leading to severe auto-catalytic residue buildup and equipment fouling. Buyers operating sensitive gas-phase mass spectrometers or shock tubes must select DMNA to prevent the severe equipment contamination and premature detonation risks associated with solid cyclic nitramines[1].

Evidence DimensionPhysical state and vaporization suitability
Target Compound DataLow melting point (58 °C), high volatility, clean vaporization without auto-catalytic residue
Comparator Or BaselineRDX: High melting point (205 °C), prone to liquefaction-induced auto-acceleration and nonvolatile residue formation
Quantified DifferenceDMNA vaporizes at >140 °C lower temperatures than RDX, eliminating condensed-phase auto-catalysis and equipment fouling
ConditionsVery low-pressure pyrolysis (VLPP) and single-pulse shock tube environments

Buyers operating sensitive gas-phase mass spectrometers or shock tubes must select DMNA to prevent the severe equipment contamination and premature detonation risks associated with solid cyclic nitramines.

Calibration of Quantum Chemical Models for Energetic Materials

Because DMNA provides a clean, isolated N-NO2 bond fission pathway with a well-defined activation energy of 40.0 kcal/mol, it is the ideal procurement choice for computational chemistry groups needing to validate Density Functional Theory (DFT, e.g., B3LYP) and ab initio models before applying them to complex, highly classified, or unstable cyclic nitramines[1].

Laser-Induced Fluorescence (LIF) and Plume Diagnostics

Due to its unique excited-state photodissociation dynamics—specifically yielding NO radicals with hot rotational and cold vibrational spectra—DMNA is utilized to calibrate femtosecond pump-probe and mass-resolved excitation spectrometers. This ensures accurate baseline readings when analyzing the combustion plumes of advanced solid propellants [2].

Energetic Plasticizer in Advanced Propellant Binders

Leveraging its low melting point (58 °C) and lack of acidic N-H protons, DMNA is incorporated into experimental propellant formulations as an energetic plasticizer. It improves the processability and lowers the viscosity of polymeric binders without introducing the chemical incompatibilities associated with primary nitramines or the handling hazards of solid RDX [3].

XLogP3

0.6

Boiling Point

187.0 °C

Melting Point

58.0 °C

UNII

K999F18G9O

Vapor Pressure

0.36 mmHg

Other CAS

4164-28-7

Wikipedia

Dimethylnitramine

Dates

Last modified: 08-15-2023

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